molecular formula C15H17N3OS B3032076 6-benzyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one CAS No. 1033-34-7

6-benzyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

Cat. No. B3032076
CAS RN: 1033-34-7
M. Wt: 287.4
InChI Key: RSCGEJVYYFRFRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of various heterocyclic compounds related to 6-benzyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one involves multiple steps and methodologies. For instance, the synthesis of 7-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one derivatives was achieved using spectral data such as IR, 1H-, 13C-NMR, Mass, and CHN elemental analyses . Similarly, the synthesis of 4-amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one and its derivatives involved benzylation and nitrosation processes, resulting in polymorphs with different hydrogen bonding patterns . The synthesis of 3-amino-2-mercapto-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives also led to compounds with significant biological activities .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by X-ray diffraction and supported by computational methods such as Density Functional Theory (DFT). For example, the crystal structure of 7-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4[3H]one was determined, revealing intermolecular interactions that stabilize the crystal structure . DFT studies were also conducted to understand the electronic structure properties of related compounds, such as 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one, providing insights into their reactivity and potential biological activity .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by their molecular structure. For instance, the presence of a benzyl group and a methylthio substituent can affect the compound's reactivity towards benzylation, nitrosation, and hydrogenolysis . The bromination of pyrimidine-carboxylic acids led to bromomethyl derivatives, which could be transformed into furo-[3,4-d]pyrimidines, indicating the versatility of these compounds in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as their antibacterial and antimycobacterial activities, were evaluated. Some derivatives showed potential antibacterial and antimycobacterial activities, with minimum inhibitory concentrations (MICs) indicating their effectiveness against certain bacterial strains . The thermodynamic properties of related compounds were calculated, providing a relationship between these properties and temperature, which is essential for understanding their stability and reactivity .

Case Studies

In terms of relevant case studies, the antimycobacterial evaluation of tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one derivatives against Mycobacterium tuberculosis strains is a significant example of the application of these compounds in a biological context . Additionally, the study of dual thymidylate synthase and dihydrofolate reductase inhibitors based on a similar scaffold highlights the therapeutic potential of these molecules .

Scientific Research Applications

Synthesis and Chemical Properties

6-Benzyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a compound that has been explored in various synthesis studies. For example, it has been used in the synthesis of new antithrombotic compounds showing favorable cerebral and peripheral effects (Furrer, Wágner, & Fehlhaber, 1994). Another study explored its role in synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones through base catalyzed reactions with nucleophilic reagents (Dai, Chen, Liu, & Ding, 2011). Furthermore, its derivatives were synthesized for potential antimicrobial applications, as seen in the development of Schiff bases with antimycobacterial activity (Narender et al., 2016).

Antitumor and Antimicrobial Applications

The compound has been involved in studies for potential antitumor activity. For instance, certain derivatives exhibited remarkable activity against 57 cancer cell lines in vitro (Insuasty et al., 2013). Additionally, other derivatives were synthesized as potential antimicrobial agents, specifically targeting tuberculosis strains (Ren et al., 2014).

Role in Corrosion Inhibition

Studies have also examined the use of pyrimidine derivatives, including this compound, in corrosion inhibition for mild steel in acidic solutions. This research is crucial in understanding its potential applications in industrial processes (Hou et al., 2019).

Mechanism of Action

Target of Action

The primary targets of NSC527433 are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of gene expression during cellular responses to stress and are involved in a variety of cellular processes such as inflammation, immunity, differentiation, cell growth, tumorigenesis, and apoptosis .

Mode of Action

NSC527433 interacts with its targets, ATF4 and NF-kB proteins, through a favorable interaction with their active residues . This interaction leads to changes in the function of these proteins, affecting the cellular processes they regulate .

Biochemical Pathways

The compound affects the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway . The ER stress pathway is involved in protein folding and handles misfolded proteins. When this pathway is disrupted, it can lead to diseases like cancer, neurodegenerative disorders, and inflammation . The NF-kB pathway plays a key role in regulating the immune response to infection and has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .

Pharmacokinetics

The compound’s interaction with its targets and its effect on various biochemical pathways suggest that it is able to reach its site of action effectively .

Result of Action

NSC527433 exhibits promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reducing the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Action Environment

Future Directions

The study strongly indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

6-benzyl-2-methylsulfanyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c1-20-15-16-13-7-8-18(10-12(13)14(19)17-15)9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSCGEJVYYFRFRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(CN(CC2)CC3=CC=CC=C3)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00326378
Record name NSC527433
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00326378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1033-34-7
Record name NSC527433
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527433
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC527433
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00326378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-benzyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
6-benzyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
6-benzyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
6-benzyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
Reactant of Route 5
Reactant of Route 5
6-benzyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
Reactant of Route 6
6-benzyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.